2-amino-N-butylacetamide hydrochloride

説明

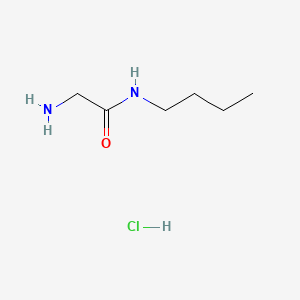

2-Amino-N-butylacetamide hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound is characterized by its ability to form stable salts, which makes it useful in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-butylacetamide hydrochloride typically involves the reaction of butylamine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Butylamine and Acetic Anhydride Reaction: This step is carried out at room temperature, where butylamine reacts with acetic anhydride to form N-butylacetamide.

Hydrochloride Formation: The N-butylacetamide is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using large-scale reactors to mix butylamine and acetic anhydride.

Purification: The product is purified through crystallization or other separation techniques to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

2-Amino-N-butylacetamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amine group can participate in substitution reactions to form different substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products, depending on the specific reagents and conditions used.

科学的研究の応用

2-Amino-N-butylacetamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to form various heterocyclic compounds.

Biology: The compound is used in biochemical assays and studies involving enzyme reactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

作用機序

The mechanism of action of 2-amino-N-butylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with various proteins and enzymes, altering their activity and leading to specific biochemical outcomes .

類似化合物との比較

2-Amino-N-butylacetamide hydrochloride can be compared with other similar compounds, such as:

2-Amino-N-methylacetamide hydrochloride: Similar in structure but with a methyl group instead of a butyl group.

2-Amino-N-ethylacetamide hydrochloride: Contains an ethyl group instead of a butyl group.

2-Amino-N-propylacetamide hydrochloride: Contains a propyl group instead of a butyl group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs. The butyl group provides a different steric and electronic environment, influencing its reactivity and interactions in chemical and biological systems .

生物活性

2-Amino-N-butylacetamide hydrochloride, a compound with significant biochemical relevance, has been studied for its interactions with various biological molecules and its effects on cellular processes. This article delves into its biological activity, mechanisms of action, and implications in biomedical research.

Chemical Structure and Properties

The molecular structure of this compound features an amino group, a butyl side chain, and an acetamide functional group. This configuration allows for unique interactions with biological targets, influencing its biochemical behavior.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₄ClN₃O |

| Molecular Weight | 165.64 g/mol |

| Solubility | Soluble in water and polar organic solvents |

| Functional Groups | Amino group (-NH₂), acetamido group (-C(=O)NH-), and butyl group |

Enzyme Modulation

This compound has been shown to interact with various enzymes, influencing their activity. It may act as both an inhibitor and an activator, depending on the specific enzyme involved. For instance, it can modulate the activity of cholinesterases, which are crucial in neurotransmitter regulation. This modulation can have therapeutic implications in neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are used to enhance cognitive function .

Cellular Effects

The compound exerts notable effects on cellular processes:

- Cell Signaling: It influences key signaling pathways that govern cell function. This can lead to alterations in gene expression and cellular metabolism.

- Gene Regulation: By interacting with transcription factors, this compound can upregulate or downregulate specific genes, affecting overall cellular health.

- Metabolic Impact: Changes in gene expression can subsequently alter metabolic pathways within cells, impacting energy production and utilization.

Molecular Mechanisms

The molecular mechanism of action involves binding to specific sites on enzymes or proteins. This binding alters the conformation and activity of these biomolecules:

- Enzyme Binding: The compound can form hydrogen bonds with active sites on enzymes, leading to either inhibition or activation.

- Transcription Factor Interaction: It may also bind to transcription factors, modulating their ability to regulate gene expression.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In vitro experiments demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress. In vivo studies further supported these findings, showing improved cognitive performance in animal models treated with the compound .

Stability and Temporal Effects

Research indicates that the stability of this compound is crucial for its biological activity. Long-term exposure studies revealed that while the compound remains stable under certain conditions, degradation over time can lead to diminished efficacy in cellular applications. Understanding these temporal effects is vital for designing effective therapeutic regimens.

特性

IUPAC Name |

2-amino-N-butylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-2-3-4-8-6(9)5-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKASEMDCDQUQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174774 | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207128-84-5 | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207128845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-amino-N-butyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。